molecular formula C24H27N3O3S2 B2618227 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941913-30-0

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer B2618227
CAS-Nummer: 941913-30-0
Molekulargewicht: 469.62
InChI-Schlüssel: PMCKPDNGOMXTBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

TAK-659 targets the N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide pathway, which is involved in the activation of B-cell receptors (BCRs) and other immune receptors. N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. TAK-659 inhibits N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide by binding to its kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell activation and proliferation, induce apoptosis, and modulate the immune response. In cancer cells, TAK-659 has been shown to induce cell death and sensitize cells to chemotherapy and other targeted therapies. In autoimmune diseases, TAK-659 has been shown to reduce inflammation and autoantibody production. TAK-659 has also been shown to modulate the immune response in allergic and inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and low toxicity. However, TAK-659 has some limitations, including its limited solubility and stability, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One direction is to explore its potential use in combination with other targeted therapies or chemotherapy for the treatment of cancer. Another direction is to investigate its use in the treatment of other autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis and formulation of TAK-659 to improve its efficacy and pharmacokinetic properties.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the synthesis of the thiazole and benzamide moieties, followed by coupling and sulfonation reactions. The final product is obtained through purification and isolation techniques. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been studied in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and allergic rhinitis.

Eigenschaften

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-24(2,3)19-11-9-17(10-12-19)21-16-31-23(25-21)26-22(28)18-7-6-8-20(15-18)32(29,30)27-13-4-5-14-27/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKPDNGOMXTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.